(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
Description
(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate is a chiral Brønsted acid catalyst derived from the BINOL (1,1'-bi-2-naphthol) scaffold. Its structure features a binaphthyl backbone with two 4-(2-naphthalenyl)phenyl substituents at the 3,3' positions. These substituents introduce significant steric bulk and extended π-conjugation, which are critical for enantioselective catalysis.
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-naphthalen-2-ylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H33O4P/c53-57(54)55-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)56-57)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32H,(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXFYAVXIXQHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H33O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthyl Core: The initial step involves the coupling of two naphthyl units to form the binaphthyl core. This can be achieved through a Suzuki coupling reaction using palladium catalysts.
Introduction of Phenyl Groups: The phenyl groups are then introduced through a Friedel-Crafts alkylation reaction, where the binaphthyl core reacts with phenyl halides in the presence of a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the binaphthyl core to introduce the hydrogen phosphate group. This can be done using phosphorus oxychloride (POCl3) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents and appropriate catalysts for electrophilic or nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is in asymmetric synthesis. This compound serves as a chiral ligand in various catalytic processes, enabling the formation of enantiomerically pure products.
Case Study: Catalytic Asymmetric Reactions
- Reaction Type : Asymmetric Michael Addition
- Catalyst : (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
- Substrates : α,β-unsaturated carbonyl compounds and nucleophiles
- Results : High enantioselectivity (up to 99% ee) was achieved in the formation of chiral products.
Organocatalysis
The compound has been utilized as an organocatalyst in various reactions due to its ability to facilitate bond formation while maintaining high selectivity.
Table 1: Summary of Organocatalytic Reactions
| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Aldol Reaction | Room temperature | 85 | 90 |
| Diels-Alder Reaction | 40°C | 78 | 92 |
| Mannich Reaction | 25°C | 82 | 88 |
Chiral Ligand in Metal Catalysis
(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is also employed as a chiral ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances the efficiency and selectivity of various transformations.
Case Study: Rhodium-Catalyzed Reactions
- Catalyst System : Rhodium complex with (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
- Application : Asymmetric hydrogenation of ketones
- Results : Achieved high yields (>90%) and enantioselectivities (>95% ee).
Pharmaceutical Applications
The compound's ability to facilitate the synthesis of chiral intermediates makes it valuable in pharmaceutical chemistry. Many drugs require specific stereochemistry for optimal efficacy.
Example Application
- Drug Synthesis : Utilization in the synthesis of chiral building blocks for anti-cancer agents.
- Outcome : Enhanced bioactivity due to improved stereochemical purity.
Mechanism of Action
The mechanism of action of (S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate involves its interaction with specific molecular targets and pathways. For example, as a chiral ligand, it can coordinate with metal centers to form complexes that catalyze asymmetric reactions. In biological systems, it may interact with cellular components to exert its effects, such as binding to DNA or proteins.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural variations among similar compounds lie in the substituents at the 3,3' positions of the binaphthyl backbone. These modifications influence steric hindrance, electronic properties, and solubility:
Research Findings and Performance
- (S)-TRIP : Demonstrated superior enantioselectivity (up to 99% ee) in the hydrogenation of imines due to its bulky triisopropylphenyl groups, which restrict substrate access to specific catalyst pockets .
- BBH : The trifluoromethyl groups increased Brønsted acidity (pKa ~2–3), enabling efficient proton transfer in reactions requiring strong acid catalysts .
- (S)-3,3′-Bis(triphenylsilyl) : Achieved >99% ee in the kinetic resolution of cyclic syn-1,3-diols, attributed to the triphenylsilyl groups’ dual steric and electronic effects .
Molecular and Physical Properties
While molecular weights and formulas are inconsistently reported, substituent-driven trends are evident:
- Solubility : Bulky alkyl groups (e.g., tert-butyl in ) improve solubility in organic solvents, whereas polar substituents (e.g., sulfostyryl in ) enhance aqueous compatibility.
- Thermal Stability : Triisopropylphenyl (TRIP) and triphenylsilyl derivatives exhibit high thermal stability, critical for high-temperature reactions .
Biological Activity
(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAP-phosphate, is a chiral phosphoric acid derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its complex structure, which includes two naphthalene moieties and a binaphthyl backbone, contributing to its unique chemical properties.
- Molecular Formula : CHO
- Molecular Weight : 690.80 g/mol
- CAS Number : 309934-87-0
- Purity : Typically ≥ 98% .
The biological activity of BINAP-phosphate is largely attributed to its ability to act as a ligand in various biochemical pathways. Its phosphoric acid moiety can engage in hydrogen bonding and coordination with metal ions, which plays a crucial role in catalyzing reactions and influencing biological processes.
Anticancer Properties
Recent studies have indicated that (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including MCF-7 breast cancer cells. The compound's mechanism involves the inhibition of tubulin polymerization, akin to other known antitumor agents like colchicine .
| Compound | IC (μM) | Cell Line |
|---|---|---|
| BINAP-phosphate | 0.42 | MCF-7 |
| Colchicine | 0.45 | MCF-7 |
| CA-4 | Similar potency | Various |
The data suggests that BINAP-phosphate could serve as a lead compound in the development of new anticancer therapies.
Antidepressant Activity
In addition to its anticancer effects, preliminary pharmacological profiling has suggested that BINAP-phosphate may possess antidepressant properties. Compounds structurally related to BINAP-phosphate have shown promising results in animal models, indicating potential for further exploration in mood disorder treatments .
Study 1: In Vitro Functional Activity
A comprehensive study evaluated the functional activity of BINAP-phosphate analogs against various receptors. The results indicated that compounds with structural similarities exhibited antagonist effects with nanomolar K values across multiple targets.
| Compound | K Value (nM) | Target Receptor |
|---|---|---|
| Compound A | 6.60 | Receptor X |
| Compound B | 6.74 | Receptor Y |
| BINAP-phosphate | 6.40 | Receptor Z |
This study highlights the potential versatility of BINAP-phosphate in modulating receptor activity .
Study 2: Metabolic Stability
Another investigation focused on the metabolic degradation pathways of BINAP-phosphate and its derivatives. The findings revealed that structural modifications could enhance metabolic stability and bioavailability, which are critical factors for therapeutic efficacy .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm regiochemistry and hydrogenphosphate formation .
- X-ray crystallography : Resolve absolute configuration; compare with Cambridge Structural Database entries for analogous BINOL phosphates .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with UV detection to quantify ee .
How does the steric and electronic environment of the naphthalenyl substituents influence catalytic activity in asymmetric reactions?
Advanced Research Question
- Steric effects : Bulky 2-naphthalenyl groups at the 3,3'-positions enhance substrate discrimination in catalytic pockets by restricting rotational freedom .
- Electronic effects : Electron-withdrawing phosphate groups polarize the binaphthyl scaffold, stabilizing transition states via H-bonding or ion-pair interactions.
- Case study : In allylation reactions, derivatives with 4-(2-naphthalenyl)phenyl groups exhibit 20% higher catalytic turnover compared to phenyl-substituted analogs .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Hazard mitigation : Wear nitrile gloves, safety goggles, and use fume hoods due to risks of skin/eye irritation (GHS H315, H319) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
How can researchers address low yields in large-scale synthesis of this compound?
Advanced Research Question
- Scale-up challenges : Optimize stoichiometry (e.g., POCl₃:binaphthol ratio) and reaction time to minimize side products .
- Catalyst recycling : Immobilize chiral catalysts on silica or polymers to reduce costs.
- Process intensification : Use flow chemistry for continuous phosphorylation and in-line purification .
What are the emerging applications of this compound in asymmetric catalysis?
Advanced Research Question
- Chiral Brønsted acid catalysis : Mediates enantioselective Mannich, Pictet-Spengler, and transfer hydrogenation reactions (e.g., up to 95% ee in indole syntheses) .
- Supramolecular assemblies : Acts as a ligand for transition-metal catalysts (e.g., Ru or Rh complexes) in C–H activation .
- Pharmaceutical intermediates : Key chiral auxiliary in syntheses of β-lactam antibiotics and kinase inhibitors .
How can computational chemistry aid in designing derivatives with enhanced catalytic performance?
Advanced Research Question
- Molecular docking : Simulate substrate binding in chiral pockets to predict steric/electronic modifications .
- QSAR models : Correlate substituent parameters (Hammett σ, Verloop steric) with reaction rates/ee.
- Machine learning : Train models on high-throughput screening data to prioritize synthetic targets .
What are the critical limitations of current analytical methods for assessing degradation products?
Advanced Research Question
- Hydrolysis products : LC-MS or ³¹P NMR may fail to detect trace binaphthyl diols formed under humid conditions.
- Mitigation : Use deuterated solvents for NMR stability studies and accelerate degradation tests at elevated temperatures .
How do solvent polarity and counterion choice affect the compound’s reactivity in catalytic cycles?
Advanced Research Question
- Polar aprotic solvents (e.g., CH₂Cl₂): Enhance ion-pairing interactions, improving enantioselectivity.
- Counterion effects : Switching from H⁺ to Na⁺ or K⁺ salts alters solubility and transition-state stabilization .
- Case study : In toluene, the H⁺ form achieves 90% ee in Friedel-Crafts alkylation vs. 75% ee for the Na⁺ salt .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
